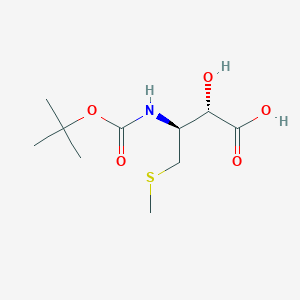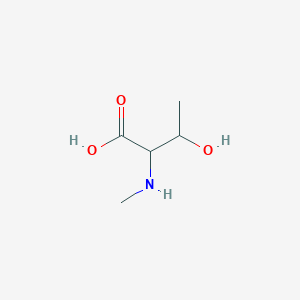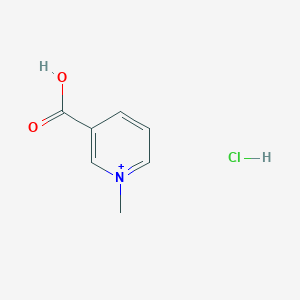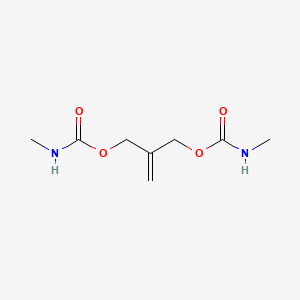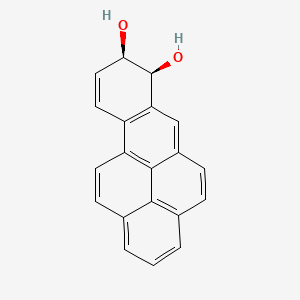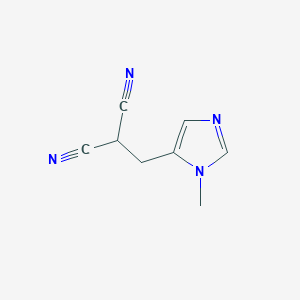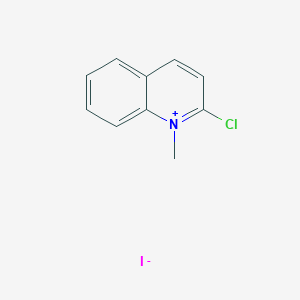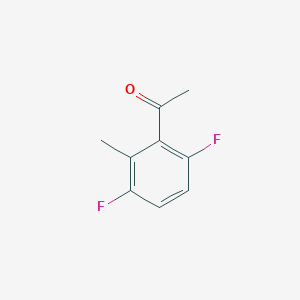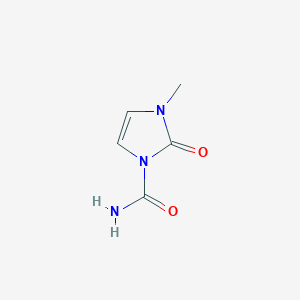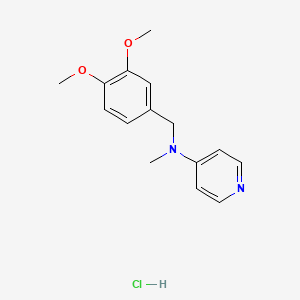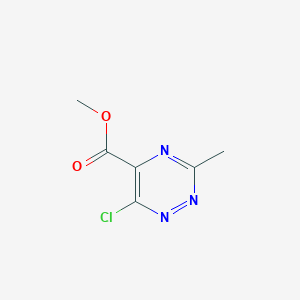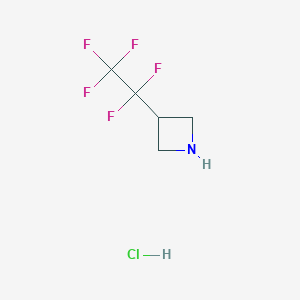
3-(Perfluoroethyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Perfluoroethyl)azetidine hydrochloride is a fluorinated azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluoroethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under microwave irradiation, which offer efficiency and scalability. The use of solid supports like alumina can further enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Perfluoroethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the perfluoroethyl group.
Ring-Opening Reactions: The significant ring strain in azetidines makes them susceptible to ring-opening reactions, which can be triggered under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alkoxides.
Catalysts: Transition metal catalysts, such as copper and nickel, are often employed to facilitate these reactions.
Major Products
The major products formed from these reactions include functionalized azetidines and their derivatives, which can be further utilized in various chemical syntheses and applications .
Applications De Recherche Scientifique
3-(Perfluoroethyl)azetidine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Perfluoroethyl)azetidine hydrochloride involves its ability to undergo ring-opening and substitution reactions, which can be exploited to modify its structure and functionality. The perfluoroethyl group enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoroazetidine hydrochloride: This compound is a derivative of azetidine with two fluorine substituents on the 3-position, making it more lipophilic and improving its solvent processability.
3-Fluoroazetidine hydrochloride: Another fluorinated azetidine derivative with applications in bioimaging and material science.
Uniqueness
3-(Perfluoroethyl)azetidine hydrochloride stands out due to the presence of the perfluoroethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C5H7ClF5N |
|---|---|
Poids moléculaire |
211.56 g/mol |
Nom IUPAC |
3-(1,1,2,2,2-pentafluoroethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H6F5N.ClH/c6-4(7,5(8,9)10)3-1-11-2-3;/h3,11H,1-2H2;1H |
Clé InChI |
RYFWKIIRLMALJE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C(C(F)(F)F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12819737.png)
